molecular formula C35H62O6Si2 B141308 [(1S,3S,7S,8S,8aR)-3-[tert-butyl(dimethyl)silyl]oxy-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate CAS No. 136980-32-0

[(1S,3S,7S,8S,8aR)-3-[tert-butyl(dimethyl)silyl]oxy-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate

Cat. No. B141308
M. Wt: 635 g/mol
InChI Key: SQMOQKQEYJNUJJ-CXNOCVNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1S,3S,7S,8S,8aR)-3-[tert-butyl(dimethyl)silyl]oxy-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate, also known as [(1S,3S,7S,8S,8aR)-3-[tert-butyl(dimethyl)silyl]oxy-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate, is a useful research compound. Its molecular formula is C35H62O6Si2 and its molecular weight is 635 g/mol. The purity is usually 95%.
BenchChem offers high-quality [(1S,3S,7S,8S,8aR)-3-[tert-butyl(dimethyl)silyl]oxy-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(1S,3S,7S,8S,8aR)-3-[tert-butyl(dimethyl)silyl]oxy-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Applications and Transformations

  • Silyl Group in Organic Synthesis : The tert-butyl(dimethyl)silyl group is frequently employed in organic synthesis for the protection of hydroxyl groups. This protecting group is known for its stability under various reaction conditions and its ease of removal when no longer needed. For example, in the synthesis of complex molecules, such as natural products or pharmaceuticals, the use of silyl-protected intermediates facilitates the selective functionalization of molecules without affecting sensitive hydroxyl groups (Donadel et al., 2005).

  • Reactivity and Mechanistic Insights : Research on the reactivity of silyl ethers of terpenoid alcohols under radical conditions has provided insights into the mechanisms of sequential radical cyclization, demonstrating the utility of silyl groups in promoting specific reaction pathways and outcomes (Lakomy & Scheffold, 1993). Such studies are crucial for developing new synthetic methodologies and understanding the fundamental chemistry of silicon-containing compounds.

  • Catalysis and Polymerization : Indenyl silyl amido titanium complexes have been investigated for their role in propylene polymerization, showcasing the potential of silyl-containing compounds in catalysis. These complexes can significantly influence the molecular weight and properties of the resulting polymers, demonstrating the versatility of silyl groups in materials science and chemical engineering (Grandini et al., 2004).

  • Building Blocks for Complex Molecules : The synthesis of carbapenems, a class of β-lactam antibiotics, has been facilitated by the use of silyl-protected azetidinones as versatile building blocks. Such strategies highlight the importance of silyl groups in the development of new pharmaceutical agents and their synthesis (Khasanova et al., 2019).

  • Fluorinated Building Blocks : Research into the synthesis of fluorinated furan derivatives from silyl-protected precursors demonstrates the role of silyl groups in mediating reactions that incorporate fluorine into organic molecules. Fluorinated compounds are of significant interest in medicinal chemistry due to their unique properties and biological activity (Pomeisl et al., 2007).

properties

IUPAC Name

[(1S,3S,7S,8S,8aR)-3-[tert-butyl(dimethyl)silyl]oxy-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H62O6Si2/c1-14-23(2)33(37)39-30-21-27(40-42(10,11)34(4,5)6)19-25-16-15-24(3)29(32(25)30)18-17-26-20-28(22-31(36)38-26)41-43(12,13)35(7,8)9/h15-16,19,23-24,26-30,32H,14,17-18,20-22H2,1-13H3/t23-,24-,26+,27+,28+,29-,30-,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMOQKQEYJNUJJ-CXNOCVNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H62O6Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90570247
Record name (1S,3S,7S,8S,8aR)-3-{[tert-Butyl(dimethyl)silyl]oxy}-8-{2-[(2R,4R)-4-{[tert-butyl(dimethyl)silyl]oxy}-6-oxooxan-2-yl]ethyl}-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (2S)-2-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90570247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

635.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,3S,7S,8S,8aR)-3-{[tert-Butyl(dimethyl)silyl]oxy}-8-{2-[(2R,4R)-4-{[tert-butyl(dimethyl)silyl]oxy}-6-oxooxan-2-yl]ethyl}-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (2S)-2-methylbutanoate

CAS RN

136980-32-0
Record name (1S,3S,7S,8S,8aR)-3-{[tert-Butyl(dimethyl)silyl]oxy}-8-{2-[(2R,4R)-4-{[tert-butyl(dimethyl)silyl]oxy}-6-oxooxan-2-yl]ethyl}-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (2S)-2-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90570247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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